molecular formula C18H15NO3 B6525105 N-(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)acetamide CAS No. 31787-00-5

N-(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)acetamide

Cat. No. B6525105
CAS RN: 31787-00-5
M. Wt: 293.3 g/mol
InChI Key: JRCFVLZISBNAAC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic routes lead to the formation of this compound. One method involves the reaction of 7-amino-4-methylcoumarin (1) with various organic halides, resulting in the formation of (4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins (5a–c). Additionally, N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide derivatives (11a–h) and (12a–d) can be synthesized by reacting 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide (8) with corresponding heteroaryl/alkyl halides (2–4, 9, and 10) .


Molecular Structure Analysis

The molecular structure of N-(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)acetamide consists of a chromenone ring system with a phenyl group and an acetamide moiety. The compound’s chemical formula is C17H13NO3 .


Physical And Chemical Properties Analysis

Scientific Research Applications

Antioxidant Activity

The compound’s antioxidant potential has been investigated using the phosphomolybdenum method. Notably, Schiff’s bases and thiazolidine-4-ones containing two hydroxyl groups on the phenyl ring demonstrated excellent antioxidant activity, even surpassing ascorbic acid . Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by reactive oxygen species (ROS).

Antitumor Properties

Coumarin derivatives, including this compound, have shown antitumor effects. Their structural diversity and pharmacological activity make them promising candidates for cancer therapy . Further studies are needed to explore their specific mechanisms of action and potential applications in oncology.

Antibacterial and Antifungal Activity

Schiff’s base compounds, such as this acetamide, exhibit antibacterial and antifungal properties. These molecules could serve as leads for developing novel antimicrobial agents . Investigating their efficacy against specific bacterial and fungal strains is essential for clinical translation.

Anti-Inflammatory Effects

Inflammation plays a pivotal role in various diseases. Some coumarin derivatives, including our compound of interest, possess anti-inflammatory properties. Understanding their impact on inflammatory pathways and immune responses is crucial for therapeutic development .

Anticoagulant Potential

Certain coumarin derivatives act as inhibitors of vitamin K epoxide reductase (VKOR), an enzyme involved in blood clotting. While this compound’s anticoagulant effects need further exploration, it could contribute to the development of antithrombotic agents .

Central Nervous System Stimulation

Coumarins have been investigated for their effects on the central nervous system. Although specific data on this compound are limited, its potential as a CNS stimulant warrants further investigation .

Mechanism of Action

Target of Action

N-(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)acetamide, a derivative of coumarin, has been found to exhibit significant inhibitory activity against the growth of tested bacterial strains . The primary targets of this compound are likely to be bacterial proteins or enzymes that are essential for bacterial growth and survival.

Mode of Action

It is known that coumarins and their derivatives can inhibit bacterial dna gyrase , an enzyme that is crucial for DNA replication in bacteria. By inhibiting this enzyme, the compound can prevent bacterial replication and growth.

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, by inhibiting DNA gyrase, it can disrupt the DNA replication pathway in bacteria, leading to the cessation of bacterial growth . The downstream effects of this disruption can include cell death and the inhibition of bacterial colony formation.

Result of Action

The result of the compound’s action is the inhibition of bacterial growth. This is achieved through the disruption of DNA replication, which is essential for bacterial survival and proliferation . Therefore, the compound could potentially be used as an antimicrobial agent.

properties

IUPAC Name

N-(4-methyl-2-oxo-3-phenylchromen-7-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-11-15-9-8-14(19-12(2)20)10-16(15)22-18(21)17(11)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCFVLZISBNAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)NC(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)acetamide

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